molecular formula C16H14F6N4O2 B2457510 3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide CAS No. 1396685-46-3

3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide

Cat. No.: B2457510
CAS No.: 1396685-46-3
M. Wt: 408.304
InChI Key: AXENIVGNGUZGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a piperidine ring, an oxadiazole ring, and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving amines and aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the oxadiazole and piperidine rings using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the oxadiazole ring under specific conditions.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide
  • 3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Uniqueness

The unique combination of the oxadiazole ring, piperidine ring, and trifluoromethyl groups in 3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide distinguishes it from other similar compounds. This structure imparts specific chemical and biological properties that make it a valuable compound for research and development.

Properties

IUPAC Name

3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N4O2/c17-15(18,19)10-4-1-5-11(7-10)23-14(27)26-6-2-3-9(8-26)12-24-25-13(28-12)16(20,21)22/h1,4-5,7,9H,2-3,6,8H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXENIVGNGUZGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.